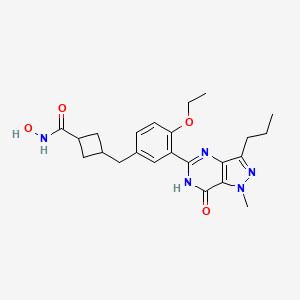
CPI571
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPI571 is a novel potent and selective inhibitor for the bromodomains of CREBBP/EP300.
Wissenschaftliche Forschungsanwendungen
Effectiveness in Education : The CPI model, including CPI571, has been shown to improve positive attitudes toward science among pre-service physics teachers. This model, encompassing phases like motivation, construction, production, and evaluation, effectively enhances scientific literacy and fosters a positive scientific attitude in educators (Sunarti et al., 2018).
Clinical Practice Improvement : CPI571 has relevance in clinical practice improvement (CPI), a methodological approach in healthcare research that contrasts with randomized controlled trials. It utilizes data from routine clinical practices to identify effective treatments, considering patient differences and treatment outcomes (Horn & Gassaway, 2007).
Biomedical Literature : In the context of biomedical literature, CPI571 is associated with the extraction of chemical-protein interactions (CPIs). The extraction process benefits from deep learning methods, which avoid complex handcrafted features and improve overall performance by effectively modeling context information and identifying critical words in biomedical sentences (Sun et al., 2019).
Geochemical and Archaeological Research : CPI571 plays a role in calculating the Carbon Preference Index (CPI) in geochemical and archaeological research. This index helps determine the source and maturity of organic matter, with methods of calculation (like using peak areas or concentrations) significantly impacting interpretations (Herrera-Herrera et al., 2020).
Crisis Prevention in Healthcare : In healthcare settings, CPI571 is linked to the evaluation of crisis prevention intervention (CPI) techniques. These techniques are critical in averting crisis episodes and reducing episodes of seclusion, restraint, and patient/staff injuries (Jambunathan & Bellaire, 1996).
Product Innovation : CPI571 finds its application in continuous product innovation (CPI), where it contributes to improving product innovation processes. This involves understanding key elements across different contingency sets and enhancing organizational learning and product innovation methods (Chapman et al., 2000).
Consumer Price Index Prediction : CPI571 is useful in the prediction of the Consumer Price Index (CPI), a critical metric for economic and policy decision-making. Methods like combinatorial and optimal networks improve the prediction accuracy of the CPI, offering a better basis for economic strategies (Luo & Huang, 2012).
Cyber-Physiochemical Interfaces : In the field of cyber-physiochemical interfaces, CPI571 contributes to the development of interfaces capable of extracting biophysical and biochemical signals. This aids in the creation of applications in health monitoring, smart robotics, and cyber physical/human systems (Wang et al., 2020).
Personality Assessment in Various Domains : The California Psychological Inventory (CPI), including CPI571, is employed in diverse fields such as law enforcement officer selection and educational achievement, providing insights into personality traits and their implications (Hargrave & Hiatt, 1989; Griffin & Flaherty, 1964).
Eigenschaften
CAS-Nummer |
1904647-34-2 |
|---|---|
Produktname |
CPI571 |
Molekularformel |
C15H18N4O |
Molekulargewicht |
270.336 |
IUPAC-Name |
(4R)- 6-(1,4-Dimethyl-1H-imidazol-2-yl)-1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C15H18N4O/c1-9-7-13(20)18-12-6-4-5-11(14(12)16-9)15-17-10(2)8-19(15)3/h4-6,8-9,16H,7H2,1-3H3,(H,18,20)/t9-/m1/s1 |
InChI-Schlüssel |
SEBLQCOUNNYDKI-SECBINFHSA-N |
SMILES |
O=C1NC2=CC=CC(C3=NC(C)=CN3C)=C2N[C@H](C)C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CPI571 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



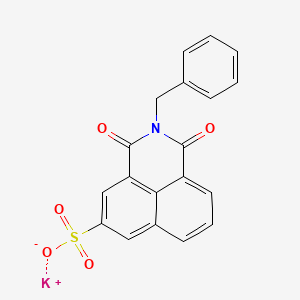
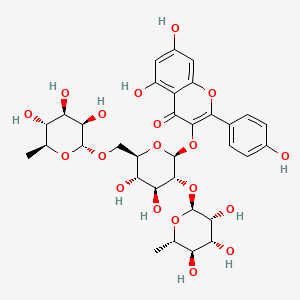
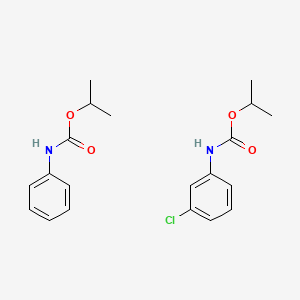
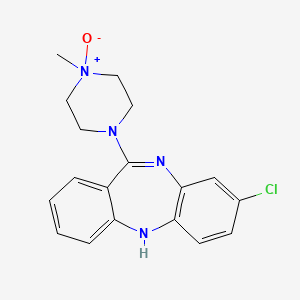
![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)
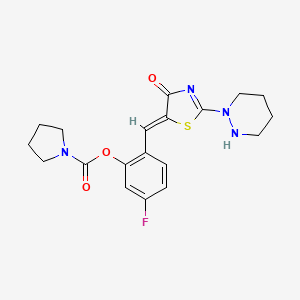
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
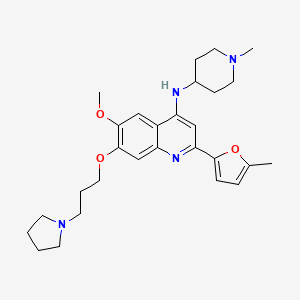
![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)
